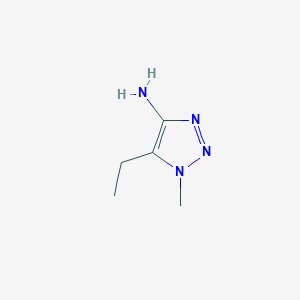

5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-ethyl-1-methyltriazol-4-amine |

InChI |

InChI=1S/C5H10N4/c1-3-4-5(6)7-8-9(4)2/h3,6H2,1-2H3 |

InChI Key |

ZVQZQWIJXSYHKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1C)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Ethyl 1 Methyl 1h 1,2,3 Triazol 4 Amine

Historical Evolution of 1,2,3-Triazole Synthesis Relevant to Alkyl- and Amino-Substituted Derivatives

The construction of the 1,2,3-triazole core has evolved dramatically since its discovery. Early methods often required harsh conditions and offered little control over the final product structure, particularly the regiochemistry of substituents. For molecules like 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine, which features a specific arrangement of alkyl, methyl, and amino groups, the evolution of regioselective synthetic methods has been paramount.

Huisgen 1,3-Dipolar Cycloaddition Approaches for Triazole Formation

The seminal work in 1,2,3-triazole synthesis was performed by Rolf Huisgen, who first detailed the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne in the 1960s. wikipedia.orgfu-berlin.denih.gov This reaction, now often called the Huisgen cycloaddition, is a thermal process where the 4π electrons of the 1,3-dipole (the azide) and the 2π electrons of the dipolarophile (the alkyne) participate in a concerted, pericyclic reaction to form the five-membered triazole ring. wikipedia.orgorganic-chemistry.org

A significant drawback of the original thermal Huisgen cycloaddition is its lack of regioselectivity when using terminal alkynes. wikipedia.orgnih.gov The reaction typically produces a mixture of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, which are often difficult to separate. wikipedia.orgfrontiersin.org Furthermore, the reaction often requires elevated temperatures and long reaction times, limiting its applicability for sensitive substrates. nih.govfrontiersin.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Regioselective 1,4-Disubstituted Triazole Synthesis

A major breakthrough occurred in 2002 when the groups of Sharpless and Meldal independently reported a copper(I)-catalyzed version of the azide-alkyne cycloaddition. organic-chemistry.org This reaction, a cornerstone of "click chemistry," proceeds under mild conditions, often at room temperature and in various solvents, including water. frontiersin.orgacs.org Most importantly, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. wikipedia.orgorganic-chemistry.org This level of control revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible building blocks in medicinal chemistry and materials science. frontiersin.org

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None (Thermal) | Copper(I) salts or complexes |

| Temperature | High (often >100 °C) | Room Temperature to mild heating |

| Regioselectivity | Poor (mixture of 1,4- and 1,5-isomers) | Excellent (exclusively 1,4-isomer with terminal alkynes) |

| Reaction Rate | Slow (hours to days) | Fast (minutes to hours) |

| Scope | Broad | Primarily terminal alkynes |

The remarkable regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanism, which differs significantly from the concerted pathway of the thermal Huisgen cycloaddition. nih.govrsc.org Extensive experimental and computational studies, including Density Functional Theory (DFT) calculations, have elucidated the key steps. nih.govrsc.orgresearchgate.net

The currently accepted mechanism involves the following key stages:

Formation of a Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate. DFT studies suggest that coordination of the copper to the alkyne significantly increases the acidity of the terminal proton, facilitating this step. nih.gov

Coordination and Cyclization: The azide coordinates to the copper center. The critical step involves the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the copper-acetylide. This leads to the formation of a six-membered copper-containing intermediate (a cupracycle). nih.gov

Ring Contraction and Aromatization: This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

The regioselectivity arises because the electronic properties of the copper-acetylide intermediate favor the formation of the six-membered ring that leads exclusively to the 1,4-isomer. nih.govrsc.org Some studies propose the involvement of a dinuclear copper acetylide species, which may further enhance the reaction rate. acs.orgnih.gov

Synthesizing a 1,4,5-trisubstituted triazole like this compound requires a modification of the standard CuAAC protocol, which typically yields 1,4-disubstituted products. Several strategies can be envisioned to achieve the desired substitution pattern.

One approach involves a multi-component reaction where the standard CuAAC is "interrupted" by a third component. For instance, Cu/Pd-catalyzed three-component reactions of an azide, an alkyne, and an aryl halide can rapidly assemble 1,4,5-trisubstituted-1,2,3-triazoles with high regioselectivity and yields. nih.govfrontiersin.org Another strategy involves trapping the in situ generated copper(I) triazolide intermediate with an electrophile to install the fifth substituent. nih.gov

For the specific target compound, a plausible route could involve the reaction of an activated methylene (B1212753) compound with an azide. For example, a three-component reaction between an aryl boronic acid (as a precursor to the N-1 substituent), sodium azide, and an active methylene compound like 3-oxopentanenitrile (B1588766) could yield a 1,4,5-trisubstituted triazole with the correct ethyl and amino (via the nitrile) precursors. tandfonline.com Alternatively, a reaction between methyl azide and an enaminone derived from 1-aminobut-1-en-3-one could be used. nih.gov

A hypothetical, yet chemically sound, pathway could be:

Preparation of an activated alkyne: Start with a precursor like 3-aminopent-2-enenitrile.

Cycloaddition: React this with methyl azide. The enamine functionality would direct the regiochemistry to place the ethyl and amino groups at the 4 and 5 positions.

Catalysis: While often base-promoted, a copper catalyst could potentially be employed to facilitate the cycloaddition under milder conditions. nih.gov

Cyclocondensation and Other Non-Click Synthetic Strategies for 5-Amino-1,2,3-Triazoles

While cycloaddition reactions are dominant, other synthetic routes, particularly cyclocondensation reactions, are highly valuable for accessing specific substitution patterns, such as 5-amino-1,2,3-triazoles. nih.gov These methods build the triazole ring from non-alkyne precursors and can offer alternative regiochemical outcomes.

One notable method is the reaction of β-ketonitriles with hydrazines, which is a versatile route to 5-aminopyrazoles, but similar logic can be applied to triazole synthesis. beilstein-journals.org More directly, three-component condensation reactions involving 3-aminotriazole, various aldehydes, and ketene (B1206846) N,S-acetals have been used to build fused triazolopyrimidine scaffolds, demonstrating the utility of aminotriazoles as building blocks. researchgate.netnih.gov Another powerful strategy involves the reaction of diazo compounds with carbodiimides, which proceeds through a cascade nucleophilic addition/cyclization process under mild, transition-metal-free conditions to yield 5-amino-1,2,3-triazoles. nih.gov

| Method | Precursors | Key Features |

| Azide–Nitrile Cycloaddition | Organic nitrile, Organic azide | Direct route to 5-aminotriazoles, often base-promoted. mdpi.com |

| Diazo-Carbodiimide Reaction | Diazo compound, Carbodiimide | Transition-metal-free, mild conditions, cascade process. |

| Wolff Cyclocondensation | α-diazoketone, Amine | Leads to functionalized 1,2,3-triazoles. |

An alternative to the well-established azide-alkyne cycloaddition is the reaction between an azide and an alkene (an ene-azide cycloaddition). researchgate.netrsc.org This reaction typically proceeds through a non-aromatic triazoline intermediate. This intermediate can then be converted to the final 1,2,3-triazole through an elimination or oxidation step. researchgate.net

This approach is particularly useful for synthesizing 1,5-disubstituted or fully substituted triazoles, depending on the nature of the alkene. researchgate.netrsc.org The reaction often utilizes activated alkenes, such as enamines, enol ethers, or nitroolefins, to facilitate the initial cycloaddition. nih.govacs.org Organocatalytic methods have been developed for the reaction between enamides and azides, providing a highly regiospecific route to 1,4,5-trisubstituted-1,2,3-triazoles under mild conditions. researchgate.net This strategy expands the toolkit for triazole synthesis beyond alkyne-based methods and offers a complementary approach for accessing complex substitution patterns. rsc.org

Tandem Cycloaddition Reactions Involving Nitriles and Azides

A novel and direct route to 5-amino-1H-1,2,3-triazoles involves a consecutive tandem cycloaddition reaction between non-activated nitriles and azides. thieme-connect.comresearchgate.net This methodology circumvents the more common azide-alkyne cycloaddition pathways and provides direct access to the 5-amino-substituted triazole core. The proposed mechanism involves the formation of a lithium carbanion from the nitrile, which then undergoes a cycloaddition with the azide. Subsequent aromatization upon the addition of water yields the C-5 amino group. thieme-connect.com

For the specific synthesis of this compound, this strategy would theoretically involve the reaction of methyl azide with the lithium salt of butanenitrile.

Reaction Scheme:

Step 1: Deprotonation of butanenitrile with a strong base like n-butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C to form the corresponding carbanion.

Step 2: Addition of methyl azide to the reaction mixture.

Step 3: The mixture is allowed to warm to room temperature, during which the tandem cycloaddition occurs.

Step 4: Quenching the reaction with water leads to aromatization and formation of the final product, this compound. thieme-connect.com

This approach is advantageous as it allows for the synthesis of 5-amino-1,2,3-triazoles under mild conditions, which might otherwise be difficult to obtain. thieme-connect.com The scope of this reaction has been demonstrated with various nitriles and azides, as shown in the table below.

Table 1: Examples of 5-Amino-1H-1,2,3-triazoles Synthesized via Tandem Cycloaddition

| Nitrile Substrate | Azide Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | Benzyl azide | 1-Benzyl-5-amino-4-methyl-1H-1,2,3-triazole | 72 | thieme-connect.com |

| Propionitrile | Benzyl azide | 1-Benzyl-5-amino-4-ethyl-1H-1,2,3-triazole | 75 | thieme-connect.com |

| Acetonitrile | Phenyl azide | 5-Amino-4-methyl-1-phenyl-1H-1,2,3-triazole | 70 | thieme-connect.com |

| Propionitrile | Phenyl azide | 5-Amino-4-ethyl-1-phenyl-1H-1,2,3-triazole | 72 | thieme-connect.com |

Reactions of Hydrazonoyl Derivatives and Carbodiimides

Another synthetic avenue for constructing the 1,2,3-triazole ring involves the use of versatile intermediates such as hydrazonoyl derivatives. While reactions of hydrazonoyl halides are more commonly documented for the synthesis of various heterocycles, a more recent, transition-metal-free strategy employs the reaction of carbodiimides with diazo compounds to construct 5-amino-1,2,3-triazoles. rsc.org This cascade process involves a nucleophilic addition followed by cyclization and proceeds under mild conditions. rsc.org

Applying this logic to the target compound, a hypothetical pathway could be envisioned starting from a suitable diazo compound and a methyl-substituted carbodiimide, although the specific precursors for generating the 4-ethyl substituent would require careful selection. The reaction provides a valuable metal-free alternative for constructing this class of compounds.

Advancements in Green Chemistry and Sustainable Synthetic Pathways for 1,2,3-Triazoles

The principles of green chemistry have become increasingly influential in the synthesis of 1,2,3-triazoles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

A significant advancement in green synthesis is the development of solvent-free reaction conditions, often facilitated by mechanochemistry (ball-milling). nih.govnih.govrsc.orgbeilstein-journals.orgresearchgate.net One-pot procedures have been developed where alkyl halides, sodium azide, and terminal alkynes react over a copper(II) sulfate (B86663) catalyst supported on alumina (B75360) (Cu/Al2O3) under ball-milling. rsc.orgresearchgate.net This method is highly efficient, avoids the use of hazardous organic solvents, and allows for easy product isolation and catalyst recycling. rsc.orgresearchgate.net The in-situ generation of organic azides is a key safety feature, avoiding the need to handle potentially explosive azide intermediates. rsc.orgresearchgate.net

Various catalytic systems have been explored to enhance the efficiency and sustainability of triazole synthesis. While copper remains the most common catalyst for the azide-alkyne cycloaddition (CuAAC) or "click" reaction, heterogeneous catalysts are preferred for ease of separation and reuse. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Conditions for Triazole Synthesis

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Organic solvents (e.g., t-BuOH/H₂O), 100 °C, 6-10 h | Established methodology | Long reaction times, high energy use, solvent waste | nih.gov |

| Ultrasound Irradiation | Aqueous media, Room Temp, 3-6 h | Reduced reaction time, lower energy, milder conditions | Requires specialized equipment | nih.gov |

| Ball-Milling | Solvent-free, Cu/Al₂O₃ catalyst, Room Temp, minutes | Extremely fast, no solvent, high yields, recyclable catalyst | Requires specialized milling equipment | nih.govrsc.org |

Mechanochemistry , specifically ball-milling, has emerged as a powerful tool for the green synthesis of 1,2,3-triazoles. beilstein-journals.org By activating a metallic copper powder catalyst through mechanical force, solvent-free CuAAC reactions can be achieved rapidly and efficiently. nih.govnih.gov This technique has been successfully scaled up to produce multigram quantities of triazoles in minutes with almost quantitative yields, demonstrating its potential for industrial application. nih.govnih.gov

Sonochemistry , the application of ultrasound irradiation to chemical reactions, also offers significant advantages. nih.govnih.govasianpubs.org Ultrasound dramatically accelerates reaction rates, allowing for the synthesis of 1,2,3-triazoles in shorter times and under milder conditions, often at room temperature in aqueous media. nih.govacs.org The physical phenomenon of acoustic cavitation enhances mass transfer and catalyst efficacy, leading to improved yields compared to conventional heating methods. nih.govacs.org

Process Optimization and Scale-Up Considerations for this compound Production

Scaling up the production of a specific triazole like this compound requires moving beyond laboratory-scale batch processes to more robust and efficient manufacturing methods. A key technology in this area is continuous flow chemistry . rsc.orgnih.govscipod.globalbeilstein-journals.orgyoutube.com

Continuous flow systems offer several advantages for the synthesis of 1,2,3-triazoles:

Enhanced Safety: Small reactor volumes and continuous processing minimize the amount of hazardous materials (like azides) present at any given time, reducing the risk of thermal runaway and accidents. scipod.globalyoutube.com

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization to achieve higher yields and purity. nih.gov

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.govnih.gov

Catalyst Use: Flow systems are ideally suited for heterogeneous catalysts, such as copper-on-charcoal, which can be packed into a column. rsc.orgnih.gov This simplifies product purification, as the catalyst is retained within the reactor, and allows for extended catalyst lifetime. nih.gov

A robust protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles in a flow system using copper-on-charcoal has been developed, achieving quantitative product formation with residence times of approximately two minutes. nih.gov Such a system could be adapted for the large-scale production of precursors to the target compound, ensuring a safer, more efficient, and sustainable manufacturing process. scipod.globalbeilstein-journals.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Structural Elucidation of 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine and its Derivatives

High-resolution techniques provide unambiguous proof of the molecule's isomeric structure and shed light on its conformational preferences in different states of matter.

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. Although a crystal structure for this compound has not been specifically reported, analysis of related 1,4,5-trisubstituted 1,2,3-triazole derivatives allows for a detailed prediction of its structural features. mdpi.comresearchgate.netmdpi.comnih.gov

The central 1,2,3-triazole ring is expected to be essentially planar. nih.gov The substituents—the N1-methyl group, C4-amine group, and C5-ethyl group—would lie close to this plane. The molecular packing in the crystal lattice would likely be dominated by intermolecular hydrogen bonds formed between the amine (-NH₂) group of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule. mdpi.com These interactions are fundamental in organizing the molecules into a stable, three-dimensional crystalline network. In addition to hydrogen bonding, van der Waals forces and potentially weak C-H···N interactions would further stabilize the crystal structure.

Table 1: Representative Crystallographic Data for a 1,4,5-Trisubstituted 1,2,3-Triazole Analog This data is illustrative and based on known triazole structures.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~5-11 |

| b (Å) | ~7-11 |

| c (Å) | ~12-18 |

| β (°) | ~90-105 |

| N-N bond length (Å) | ~1.30-1.35 |

| C-N bond length (Å) | ~1.33-1.38 |

| C-C bond length (Å) | ~1.38-1.42 |

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. digitellinc.com For this compound, ¹H and ¹³C NMR would provide a distinct fingerprint, confirming the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the N-methyl group would appear as a singlet, typically in the range of δ 3.8–4.2 ppm. The ethyl group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃), with the methylene (B1212753) protons shifted further downfield due to their proximity to the triazole ring. The amine protons (-NH₂) would likely appear as a broad singlet.

The ¹³C NMR spectrum is particularly useful for distinguishing between isomers. For 1,4,5-trisubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring have characteristic chemical shifts. researchgate.net The C5 signal generally appears upfield (around δ 120 ppm) in 1,4-disubstituted triazoles, while the C4 signal in 1,5-disubstituted isomers is further downfield (around δ 133 ppm). researchgate.net This distinction is crucial for structural confirmation.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for unambiguous assignment. mdpi.comarkat-usa.org For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C5 carbon of the triazole ring, confirming the 1,5-disubstitution pattern. Dynamic NMR studies could potentially reveal information about restricted rotation around the C4-NH₂ bond or other conformational exchange processes. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are in ppm relative to TMS, based on analogous structures. nih.govurfu.runih.gov

Click to view interactive table

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-CH₃ | ¹H | 3.8 - 4.2 | Singlet |

| -CH₂-CH₃ | ¹H | 2.7 - 3.1 | Quartet |

| -CH₂-CH₃ | ¹H | 1.2 - 1.5 | Triplet |

| -NH₂ | ¹H | 5.0 - 6.0 (variable, broad) | Singlet |

| C4 (Triazole) | ¹³C | ~145 - 150 | - |

| C5 (Triazole) | ¹³C | ~130 - 135 | - |

| N-CH₃ | ¹³C | ~30 - 35 | - |

| -CH₂-CH₃ | ¹³C | ~18 - 22 | - |

| -CH₂-CH₃ | ¹³C | ~12 - 15 | - |

Vibrational Spectroscopy for Detailed Bond Analysis and Functional Group Interactions

The FTIR spectrum of this compound would be characterized by several key absorption bands. The amine group would give rise to asymmetric and symmetric N-H stretching vibrations, typically observed in the 3300–3500 cm⁻¹ region. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations of the methyl and ethyl groups would appear just below 3000 cm⁻¹.

The triazole ring itself has several characteristic vibrations. The C=N and N=N stretching modes are expected in the 1400–1650 cm⁻¹ region. ijrpc.com Ring breathing and deformation modes typically occur at lower wavenumbers and can be considered "marker bands" for the triazole heterocycle. nih.gov

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3300 - 3500 | N-H asymmetric and symmetric stretching (amine) |

| 2850 - 2980 | C-H stretching (aliphatic) |

| 1600 - 1650 | N-H bending (scissoring) |

| 1450 - 1580 | C=N / N=N stretching (triazole ring) |

| 1350 - 1470 | C-H bending (aliphatic) |

| 900 - 1200 | Triazole ring breathing and deformations |

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the triazole ring are often strong and sharp in the Raman spectrum. researchgate.net Studies on 1,2,3-triazole have shown that ring deformation modes are clearly visible. researchgate.netresearchgate.net The C-C stretching of the ethyl group and the symmetric C-H bending modes would also be Raman active. Analysis of Raman spectra, particularly in the solid state, can offer insights into intermolecular interactions and crystal packing, as hydrogen bonding can cause shifts in vibrational frequencies. nih.gov

Table 4: Predicted Characteristic Raman Shifts

Click to view interactive table

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2850 - 2980 | C-H symmetric stretching (aliphatic) |

| 1400 - 1550 | Symmetric ring stretching (C=N, N=N) |

| 1200 - 1300 | In-plane ring deformation |

| 800 - 1000 | Ring breathing modes |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways, which are characteristic of the molecule's structure. nih.gov

For 1,2,3-triazole derivatives, the most characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org This is a highly favorable process that results in a prominent [M-28]⁺ ion. For this compound, the protonated molecular ion [M+H]⁺ would be observed. Subsequent fragmentation would likely proceed via this loss of N₂. Other significant fragmentation pathways could involve the cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). nih.govrsc.org HRMS analysis provides high-accuracy mass measurements for each fragment, which helps in confirming their elemental composition and validating the proposed fragmentation pathways.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound Based on ESI-HRMS in positive ion mode.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 127.1138 | Protonated molecular ion |

| [M+H - N₂]⁺ | 99.1056 | Loss of neutral nitrogen molecule |

| [M+H - CH₃]⁺ | 112.0903 | Loss of a methyl radical from the ethyl group |

| [M+H - C₂H₅]⁺ | 98.0821 | Loss of an ethyl radical |

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 5 Ethyl 1 Methyl 1h 1,2,3 Triazol 4 Amine

Electrophilic and Nucleophilic Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring exhibits a degree of aromaticity, which contributes to its relative stability. nih.gov The presence of three nitrogen atoms makes the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, the ring's nitrogen atoms can act as nucleophiles, and the carbon atoms can be susceptible to attack under certain conditions, particularly when activated by substituents.

Electrophilic Attack: Direct electrophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally difficult due to the ring's electron-deficient nature. However, reactions with strong electrophiles can occur, sometimes facilitated by activating groups. osi.lv For 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine, the C-5 position is already substituted. Electrophilic attack at the nitrogen atoms is more common. Alkylation or acylation can occur at the N-2 or N-3 positions, though the existing N-1 methyl group in the target molecule would direct subsequent reactions. The activation of the triazole ring, for instance through the formation of N-oxides, can facilitate electrophilic substitution at the C-5 position. rsc.org

Nucleophilic Attack: The electron-deficient character of the 1,2,3-triazole ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present on a carbon atom. While this compound does not inherently possess such a leaving group, derivatization could introduce one. For instance, halogenated 1,2,3-triazoles can undergo nucleophilic substitution. rsc.orgresearchgate.net In some contexts, the triazole ring itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when attached to a highly activated system like a purine (B94841) ring. nih.govbeilstein-journals.org

| Reaction Type | Position of Attack | Reactivity | Notes |

| Electrophilic Substitution | C-5 | Low (unless activated) | The C-5 position is substituted in the target compound. N-oxide formation can activate this position. rsc.org |

| Electrophilic Substitution | N-2, N-3 | Moderate | Alkylation and acylation are possible, leading to triazolium salts. |

| Nucleophilic Substitution | C-4, C-5 | Requires leaving group | Halogenated triazoles readily undergo substitution. rsc.orgacs.org |

The 1,2,3-triazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. researchgate.net Thermal or photochemical conditions can induce the extrusion of dinitrogen (N₂), leading to the formation of reactive intermediates like azirines or ketenimines, which can then rearrange or react further. researchgate.net For instance, N-acyl-1,2,3-triazoles can undergo denitrogenative transformations. rsc.org The presence of an adjacent electron-donating group, such as an amino group, can make the triazole ring susceptible to opening at elevated temperatures. nih.gov

Ring-closing reactions are fundamental to the synthesis of the 1,2,3-triazole core itself, most notably through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. nih.govwikipedia.org This method is a cornerstone of "click chemistry" and allows for the highly efficient and regioselective synthesis of 1,4- or 1,5-disubstituted 1,2,3-triazoles. rsc.orgorganic-chemistry.org

Functionalization of the Amine Moiety (C-4 position)

The 4-amino group is a primary site for derivatization of this compound, allowing for the introduction of a wide variety of functional groups.

Acylation: The amino group at the C-4 position can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for modifying the properties of amino-triazoles. beilstein-journals.orgresearchgate.net The acylation of aminotriazoles can sometimes lead to mixtures of N-acylated products on the ring nitrogens as well as the exocyclic amine, depending on the reaction conditions. researchgate.netacs.org

Alkylation: Alkylation of the 4-amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. Furthermore, competition between N-alkylation of the exocyclic amine and the triazole ring nitrogens can occur. tandfonline.comresearchgate.netnih.gov

Arylation: C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to arylate the 4-amino group, providing access to N-aryl-4-amino-1,2,3-triazoles.

| Reaction | Reagent | Product |

| Acylation | Acyl chloride, Anhydride | N-(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)amide |

| Alkylation | Alkyl halide | N-alkyl-5-ethyl-1-methyl-1H-1,2,3-triazol-4-amine |

| Arylation | Aryl halide, Palladium catalyst | N-aryl-5-ethyl-1-methyl-1H-1,2,3-triazol-4-amine |

The primary amino group at the C-4 position can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) or azomethines. organic-chemistry.org This reaction is typically catalyzed by an acid or can proceed under thermal conditions with the removal of water. The resulting imines are versatile intermediates for further synthetic transformations. For example, a microwave-assisted three-component reaction involving an aldehyde, propargylamine, and an organic azide can lead to the formation of imine-functionalized 1,2,3-triazoles. researchgate.net The synthesis of isatin-3-imine derivatives from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones has also been reported, demonstrating the reactivity of the amino group in imine formation. nih.gov

Metal-Catalyzed Transformations Involving Triazole-Based Ligands

The 1,2,3-triazole moiety is an excellent ligand for coordinating with transition metals due to the presence of multiple nitrogen donor atoms. bohrium.comrsc.org The resulting metal complexes have found widespread applications in catalysis. bohrium.comscite.ai The specific compound, this compound, and its derivatives can act as ligands for various metals such as copper, palladium, ruthenium, and iridium. bohrium.comscite.ai

The coordination typically occurs through the N-2 and/or N-3 atoms of the triazole ring. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the triazole ring, which in turn influences the catalytic activity and selectivity of the metal complex. bohrium.com Triazole-derived N-heterocyclic carbenes (NHCs), known as triazolylidenes, are particularly strong σ-donors and have gained significant interest in organometallic chemistry and catalysis. bohrium.comrsc.org

These triazole-ligated metal complexes can catalyze a wide range of organic transformations, including:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings. researchgate.net

C-H functionalization: The triazole ring can act as a directing group to facilitate the regioselective functionalization of C-H bonds. researchgate.net

Oxidation and reduction reactions: Copper complexes with triazole ligands are known to catalyze alcohol oxidation reactions. bohrium.com

The versatility of the 1,2,3-triazole scaffold in ligand design makes it a valuable component in the development of novel and efficient catalysts for a broad spectrum of chemical transformations. rsc.orgnih.govresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 4-amino-1,2,3-triazole scaffold is a precursor for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While the amino group itself can be used in C-N coupling reactions, it can also be transformed into a more traditional coupling handle like a halide or triflate.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate using a palladium catalyst. For a compound like this compound, the amino group would first need to be converted into a leaving group, such as a bromine or iodine atom, via a Sandmeyer-type reaction. The resulting 4-halo-5-ethyl-1-methyl-1H-1,2,3-triazole could then undergo Suzuki coupling with various aryl or vinyl boronic acids to introduce new carbon substituents at the 4-position. A general method for the Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the feasibility of this approach. rsc.org The synthesis of 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling of the corresponding 5-chloro derivative demonstrates the applicability of this reaction to similar heterocyclic systems. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, application to this compound would necessitate prior conversion of the amino group to a halide. The resulting 4-halo-triazole could then react with various alkenes to form 4-vinyl-substituted triazoles. The reaction's stereoselectivity typically favors the trans product. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine. In this context, the 4-amino group of this compound could react directly with (hetero)aryl halides to produce 5-(aryl)amino-1,2,3-triazole derivatives. This provides a direct method for N-arylation of the triazole core. Efficient methods have been developed for this transformation on the 5-amino-1,2,3-triazole scaffold. nih.govmdpi.com

Table 1: Potential Cross-Coupling Reactions

| Reaction | Substrate 1 (from title compound) | Substrate 2 | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Halo-5-ethyl-1-methyl-1H-1,2,3-triazole | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl-5-ethyl-1-methyl-1H-1,2,3-triazole |

| Heck | 4-Halo-5-ethyl-1-methyl-1H-1,2,3-triazole | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Alkene-substituted-5-ethyl-1-methyl-1H-1,2,3-triazole |

| Buchwald-Hartwig | This compound | Ar-X (X=Br, I) | Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl-5-ethyl-1-methyl-1H-1,2,3-triazol-4-amine |

Chelation and Coordination Chemistry with Transition Metals

Heterocyclic compounds containing nitrogen and other heteroatoms are excellent ligands for forming coordination complexes with transition metals. The 1,2,3-triazole ring system, particularly when functionalized with an amino group, presents multiple potential coordination sites. The nitrogen atoms of the triazole ring (N1, N2, N3) and the exocyclic amino group can act as donors.

This compound can function as a monodentate or bidentate ligand.

Monodentate Coordination: Coordination could occur through one of the triazole nitrogen atoms or the exocyclic amino nitrogen.

Bidentate Chelation: A more stable complex can be formed through chelation, involving the exocyclic 4-amino group and the adjacent N3 nitrogen of the triazole ring, forming a five-membered chelate ring with the metal ion. This mode of coordination is common for similar amino-heterocyclic ligands. Studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that it acts as a bidentate ligand, coordinating with metals like Ni(II), Cu(II), Zn(II), and Cd(II) through the amine group and the adjacent sulfur atom. nih.govresearchgate.net By analogy, this compound is expected to form stable complexes by coordinating through the N(3) and the amino group.

The resulting metal complexes have potential applications in catalysis, materials science, and as biologically active agents. The specific geometry of the complexes (e.g., tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the other ligands present. nih.gov

Cycloaddition and Condensation Reactions for Annulated Heterocycle Formation

4(5)-Amino-1,2,3-triazoles are highly valuable synthetic blocks for constructing fused heterocyclic systems, often referred to as triazolo-annulated heterocycles. nuph.edu.uasemanticscholar.orgresearchgate.net These reactions typically involve the amino group and an adjacent ring carbon or a substituent, leading to the formation of a new fused ring.

Synthesis of Triazolo-Annulated Pyridines, Azines, and Azepines

The amino group in this compound, being nucleophilic, can readily participate in condensation reactions with various electrophilic partners to build fused ring systems.

Triazolo[4,5-b]pyridines: A powerful method for synthesizing this class of compounds is the condensation of 1,2,3-triazol-4-amines with methylene-active compounds like β-ketoesters or malononitrile (B47326) derivatives. nuph.edu.uaresearchgate.net For instance, the reaction of this compound with a 1,3-dicarbonyl compound would lead to the formation of a triazolo[4,5-b]pyridine core, a scaffold found in molecules with significant biological activity. semanticscholar.org

Triazolo[4,5-d]pyrimidines: These fused systems, also known as 8-azapurines, can be synthesized via cyclocondensation reactions. This often involves a 4-amino-1,2,3-triazole that has another functional group at the 5-position, such as a carboxylic acid or cyano group. While the title compound has an ethyl group, derivatization of the ethyl group or starting from a different precursor could open pathways to these structures. The cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids is a general route to triazolo[4,5-d]pyrimidine systems. nuph.edu.uaresearchgate.net

Triazolo-Annulated Azepines: The construction of seven-membered rings fused to the triazole core can be achieved through cyclocondensation involving bifunctional reagents. For example, reactions with 4,5-diamino-1,2,3-triazoles can lead to diazepino-annulated triazoles. nuph.edu.uaresearchgate.net This highlights the synthetic potential of appropriately substituted aminotriazoles in forming larger ring systems.

Table 2: Annulated Heterocycle Synthesis from Aminotriazoles

| Target Heterocycle | Reagent Type | Reaction Type | Reference |

|---|---|---|---|

| Triazolo[4,5-b]pyridines | Methylene (B1212753) active compounds (e.g., β-dicarbonyls) | Condensation | nuph.edu.uaresearchgate.net |

| Triazolo[4,5-d]pyrimidines | Requires 5-carboxy or similar group | Cyclocondensation | nuph.edu.uaresearchgate.net |

| Triazolo-annulated Azepines | Bifunctional reagents | Cyclocondensation | nuph.edu.uaresearchgate.net |

Diels-Alder Reactions with 1,2,3-Triazole-Substituted Systems

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Triazole-containing molecules can participate in these reactions either as part of the diene or as the dienophile.

While the core this compound is not itself a diene or dienophile for a standard Diels-Alder reaction, it can be readily converted into a reactive component. For instance, a vinyl group could be introduced at the 4- or 5-position via a cross-coupling reaction, creating a dienophile. Alternatively, a diene moiety could be attached to the triazole ring.

A more relevant variant is the hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile. sigmaaldrich.com Research has shown that 3-triazolyl-nitrosoalkenes can act as heterodienes in reactions to form functionalized 1,2,3-triazoles. nih.gov Furthermore, triazole derivatives like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) are well-known as highly reactive dienophiles in Diels-Alder reactions, showcasing the utility of the triazole motif in cycloadditions. rsc.orgacgpubs.org This demonstrates the potential for creating complex heterocyclic systems by incorporating the 1,2,3-triazole core into diene or dienophile structures, which can then undergo [4+2] cycloadditions.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to explore the electronic landscapes of 1,2,3-triazole derivatives, offering predictions of their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO/LUMO), Charge Distribution, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of 1,2,3-triazole systems. researchgate.net By optimizing molecular geometries, researchers can calculate key electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic transitions. jcchems.com

Studies on various 1,2,3-triazole derivatives show that the nature and position of substituents significantly influence these frontier orbitals. jcchems.comnih.gov For instance, electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. jcchems.com These calculations provide insights into how structural modifications, such as the presence of ethyl and methyl groups in 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine, would affect its electronic behavior. nih.gov

DFT calculations are also used to generate reactivity descriptors and electrostatic potential maps, which identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for predicting how triazole derivatives will interact with other molecules, including biological targets. researchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Unsubstituted Phenyl-Triazole Hybrid | -7.14 | -2.22 | 4.92 |

| p-Tolyl-Triazole Hybrid | -6.91 | -2.17 | 4.74 |

| Methoxy-Substituted Phenyl-Triazole Hybrid | -6.63 | -2.11 | 4.52 |

| Amino-Substituted Phenyl-Triazole Hybrid | -6.24 | -2.03 | 4.21 |

| Nitro-Substituted Phenyl-Triazole Hybrid | -7.98 | -3.51 | 4.47 |

Ab Initio Methods for Spectroscopic Property Prediction and Conformer Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of molecular properties. researchgate.net These methods are particularly useful for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra). researchgate.net For complex molecules like substituted triazoles, computational predictions can aid in the interpretation of experimental spectra.

Furthermore, ab initio calculations are used to determine the relative stabilities of different tautomers and conformers. acs.orgacs.org The 1,2,3-triazole ring can exist in different tautomeric forms, and the substituents play a crucial role in determining which form is the most stable. acs.org High-level calculations can accurately predict the energy differences between these forms in both the gas phase and in solution, providing a deeper understanding of the compound's structural preferences. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, which is essential for understanding how triazole derivatives interact with their environment, particularly in a biological context. frontiersin.orgarabjchem.org By simulating the movements of atoms and molecules, MD can explore the conformational landscape of a compound and analyze its interactions with solvent molecules or a protein's active site. arabjchem.orgnih.gov

In studies of potential drug candidates, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netarabjchem.org These simulations can reveal whether the ligand remains stably bound in the active site and can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. frontiersin.org For a compound like this compound, MD simulations could predict how it behaves in an aqueous solution and how it might interact with a specific biological target, providing insights into its mechanism of action at a molecular level. frontiersin.org

Tautomeric Equilibrium Analysis of Triazole Derivatives

Tautomerism is a significant phenomenon in nitrogen-containing heterocycles like triazoles. ijsr.net The 1,2,3-triazole ring can exist in two primary tautomeric forms (1H and 2H), while substituted amino-triazoles can exhibit even more complex equilibria. acs.orgijsr.net The position of a proton can shift between different nitrogen atoms of the ring and the exocyclic amino group, leading to different isomers with distinct chemical and biological properties. rsc.org

Theoretical studies, often combining ab initio or DFT calculations with continuum solvation models, are used to predict the relative stabilities of these tautomers. acs.org Factors such as the electronic nature of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding can influence the tautomeric equilibrium. acs.org For amino-substituted triazoles, studies have shown that the 5-amino-1H tautomer is often the most stable form in solution and the solid state. rsc.org Understanding the predominant tautomeric form of this compound is crucial, as it dictates the molecule's shape, electronic properties, and its ability to act as a hydrogen bond donor or acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For 1,2,3-triazole derivatives, QSAR studies are frequently used in drug discovery to understand which molecular features are essential for a desired pharmacological effect, such as anticancer or antimicrobial activity. nih.govnih.gov

In a typical QSAR study, a set of triazole analogs with known biological activities is used to build a mathematical model. nih.gov This model is based on molecular descriptors that quantify various aspects of the molecules' structures, including steric, electronic, and hydrophobic properties. nih.govjmaterenvironsci.com Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized triazole derivatives, thereby guiding the design of more potent compounds. nih.gov These models can highlight the importance of specific substitutions on the triazole ring, providing a rational basis for further synthetic efforts. nih.gov

| Model | Statistical Parameter | Value | Indication |

|---|---|---|---|

| CoMFA (Antimalarial Activity) | q² (Cross-validated correlation coefficient) | 0.725 | Good internal predictive ability |

| r² (Non-cross-validated correlation coefficient) | 0.958 | Strong correlation between descriptors and activity | |

| pred_r² (External validation) | 0.899 | High predictive power for external test set | |

| Field Contribution | Steric: 58%, Electrostatic: 42% | Steric factors are slightly more important for activity |

Molecular Docking and Binding Mode Analysis with Biological Targets (In Vitro Focus)

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger biological target like a protein or enzyme. rsc.orgresearchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing the mechanism of action of a potential drug. nih.gov

For 1,2,3-triazole derivatives, docking studies have been used to investigate their binding modes with a wide range of biological targets, including enzymes involved in cancer, microbial infections, and neurodegenerative diseases. rsc.orgmdpi.comrsc.org The results of a docking simulation provide a binding score, which estimates the binding affinity, and a predicted binding pose. Analysis of this pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the triazole derivative and the amino acid residues in the protein's active site. frontiersin.org This information is critical for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to enhanced biological activity and guiding the design of new analogs with improved binding. rsc.org

Analysis of Molecular Interactions

The biological activity and material properties of molecules are largely dictated by their non-covalent interactions with their environment. For this compound, key interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The 1,2,3-triazole ring itself is a proficient participant in hydrogen bonding. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.govnih.gov Furthermore, the primary amine group (-NH2) at the 4-position is a potent hydrogen bond donor. This dual capability allows the molecule to form robust hydrogen bond networks, which is a critical factor in the stability of solid-state structures and in interactions with biological macromolecules. nih.govnih.gov

Ab-initio molecular dynamics simulations on 1,2,3-triazole phases have revealed preferred pathways for hydrogen bonding. nih.gov Specifically, the outer nitrogen atoms of the triazole ring are strong hydrogen bond acceptors. nih.gov In the case of this compound, the N2 and N3 atoms of the triazole ring can accept hydrogen bonds, while the hydrogens of the 4-amino group can donate them.

Interactive Data Table: Potential Hydrogen Bond Interactions

| Interacting Group on this compound | Role | Potential Partner |

| 4-Amino (-NH₂) | Donor | Oxygen, Nitrogen atoms in other molecules |

| Triazole Nitrogen (N2) | Acceptor | Hydrogen atoms from -OH, -NH groups |

| Triazole Nitrogen (N3) | Acceptor | Hydrogen atoms from -OH, -NH groups |

Pi-Pi Stacking:

The aromatic nature of the 1,2,3-triazole ring allows it to participate in π-π stacking interactions. These interactions are common in systems with multiple aromatic rings and contribute significantly to the stability of molecular assemblies. mdpi.com While the ethyl and methyl substituents are not aromatic, the triazole ring itself can stack with other aromatic systems, such as phenyl rings or other heterocyclic rings, which might be present in a receptor's active site or in a crystal lattice. mdpi.comnih.gov The stability and geometry of these π-π stacking interactions can be influenced by the substituents on the interacting rings. nih.gov

Ligand Design Strategies Based on Structural Information

The structural and electronic features of this compound provide a basis for rational ligand design in drug discovery. The 1,2,3-triazole core is often considered a valuable pharmacophore, bioisostere, and linker in medicinal chemistry. researchgate.nettandfonline.comnih.gov

Pharmacophore Modeling and Bioisosteric Replacement:

The 1,2,3-triazole ring is a known bioisostere for amide bonds, offering improved metabolic stability. acs.org In ligand design, the 4-amino and 5-ethyl groups of the target molecule can be systematically modified to explore the chemical space and optimize interactions with a biological target. For instance, the amino group can be acylated or alkylated to introduce new functionalities and alter its hydrogen bonding capacity. The ethyl group at the 5-position can be replaced with other alkyl or aryl groups to probe hydrophobic pockets within a binding site.

Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,3-triazole derivatives have been successfully used to identify structural features crucial for biological activity and to predict the potency of newly designed compounds. nih.gov Such computational approaches can guide the structural modifications of this compound to enhance its desired properties.

Structure-Based Drug Design:

In structure-based drug design, the three-dimensional structure of a target protein is used to design ligands that can bind with high affinity and selectivity. The ability of the 1,2,3-triazole moiety to engage in specific interactions like hydrogen bonding and π-π stacking makes it an attractive scaffold for this approach. nih.govmdpi.com

Molecular docking and molecular dynamics simulations are powerful tools to predict the binding mode and affinity of ligands to their target proteins. mdpi.com For this compound, docking studies could be employed to place the molecule into the active site of a target enzyme or receptor. The results would highlight key interactions, such as hydrogen bonds between the 4-amino group and polar residues, or hydrophobic interactions involving the 5-ethyl group. This information can then be used to design new derivatives with improved binding characteristics. For example, extending the ethyl group to a longer alkyl chain could enhance binding in a deep hydrophobic pocket.

Interactive Data Table: Ligand Design Strategies

| Design Strategy | Rationale | Example Modification on this compound |

| Pharmacophore Modification | Enhance or alter biological activity. | Acylation of the 4-amino group to introduce new interaction points. |

| Bioisosteric Replacement | Improve pharmacokinetic properties like metabolic stability. | The triazole ring itself serves as a stable isostere. |

| Structure-Activity Relationship (SAR) Studies | Systematically explore the effect of substituents on activity. | Replacing the 5-ethyl group with various alkyl or aryl groups. |

| Molecular Docking | Predict binding modes and affinities to a biological target. | Docking into a known enzyme active site to identify key interactions. |

Advanced Applications and Functional Materials Design

5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine as a Synthetic Synthon in Complex Organic Synthesis

The utility of aminotriazoles as versatile building blocks in organic synthesis is well-established. The presence of a reactive amine group ortho to a triazole nitrogen atom in "this compound" would theoretically allow it to be a valuable synthon for the construction of more complex molecular architectures.

Building Block for Nitrogen-Containing Heterocycles

Aminotriazoles are known to be excellent precursors for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The amino group of "this compound" could undergo condensation reactions with various bifunctional electrophiles to yield a range of nitrogen-containing heterocycles. For instance, reaction with β-ketoesters could lead to the formation of triazolopyrimidines, a class of compounds with diverse biological activities. Similarly, condensation with diketones or their equivalents could provide access to triazolopyridines and other related fused systems. The specific substitution pattern (1-methyl and 5-ethyl) would influence the regioselectivity of these cyclization reactions and the properties of the resulting products.

Precursor for Advanced Medicinal Scaffolds

The 1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character, which facilitate interactions with biological targets. "this compound" could serve as a starting point for the elaboration of more complex molecules with potential therapeutic applications. The amine functionality provides a handle for the introduction of various pharmacophores through acylation, alkylation, or sulfonylation reactions. These modifications could lead to the generation of libraries of compounds for screening against different biological targets. The ethyl and methyl substituents on the triazole ring would contribute to the lipophilicity and steric profile of the resulting molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.

Role in Coordination Chemistry and Ligand Design for Catalysis

The nitrogen atoms of the triazole ring and the exocyclic amine group in "this compound" make it a promising candidate for use as a ligand in coordination chemistry. The ability to chelate metal ions could lead to the formation of stable complexes with interesting catalytic or material properties.

Ligands for Homogeneous and Heterogeneous Catalysis

The nitrogen donors in "this compound" can coordinate to a variety of transition metals, forming complexes that could exhibit catalytic activity. Depending on the metal center and the coordination environment, these complexes could potentially catalyze a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The ethyl and methyl groups could influence the steric and electronic properties of the metal center, thereby tuning the catalytic activity and selectivity. Immobilization of these complexes on solid supports could lead to the development of heterogeneous catalysts with improved stability and recyclability.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Triazole Units

The multidentate nature of "this compound" makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By linking metal ions or clusters, this ligand could give rise to extended one-, two-, or three-dimensional networks with porous structures. The properties of these materials, such as their porosity, stability, and functionality, would be dictated by the choice of the metal ion and the coordination mode of the ligand. Such triazole-based MOFs could have potential applications in gas storage, separation, and catalysis.

Development of Optoelectronic Materials and Sensors

The 1,2,3-triazole ring is an electron-rich heterocycle that can participate in π-conjugated systems. This property makes triazole derivatives interesting candidates for the development of organic materials with specific optoelectronic properties.

Luminescent and Fluorescent Probes

The inherent electronic properties of the 1,2,3-triazole ring make it a valuable component in the architecture of luminescent and fluorescent probes. nih.gov The triazole moiety can act as a linker or a direct participant in the photophysical processes of a sensor molecule. For a compound like this compound, the combination of the triazole ring and the amino group is particularly advantageous. The amino group, a known auxochrome, can enhance the fluorescent properties of a molecule. bohrium.com

Derivatives of 1,2,3-triazole are often synthesized using "click chemistry," which allows for the straightforward attachment of fluorophores. nih.gov These triazole-based fluorophores are of significant interest as environmentally sensitive probes. nih.gov The fluorescence of such compounds is highly dependent on the nature of the substituents at various positions on the triazole ring. nih.gov In the case of this compound, the ethyl and methyl groups, along with the amine, would influence the molecule's emission spectra.

Research on similar structures has shown that the incorporation of an amino group can enhance the fluorescence quantum yield upon anion detection. bohrium.com Furthermore, 1,2,3-triazole-containing compounds have been noted for their large Stokes shifts, a desirable characteristic for fluorescent probes as it improves signal-to-noise ratios. rsc.org

Table 1: Examples of 1,2,3-Triazole Derivatives and their Fluorescent Properties

| Compound/System | Analyte | Observed Effect | Reference |

| 1,4-diaryl-1,2,3-triazole with a phenol (B47542) moiety | Fluoride ion | Fluorescence "Turn-On" | mdpi.com |

| Aurone-derived 1,2,3-triazoles | Live-cell imaging | Large Stokes shift (118.3 ± 1.01 nm in PBS) | rsc.org |

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Bio-imaging | High Stokes shifts (>150 nm) | nih.gov |

| Amino-substituted hydroxyaromatic 1,2,3-triazolyl chemosensor | Anions (F⁻, H₂PO₄⁻, AcO⁻) | Enhanced fluorescence upon detection | bohrium.com |

Chemo- and Biosensor Applications (focused on detection principles)

The design of chemosensors and biosensors often relies on molecular frameworks that can selectively bind to target analytes and transduce that binding event into a detectable signal. The 1,2,3-triazole ring is an excellent scaffold for such applications due to its ability to form stable complexes with a variety of metal ions and its capacity for hydrogen bonding. sci-hub.se The nitrogen atoms of the triazole ring can act as coordination sites for metal cations, while the C-H bond of the triazole can act as a hydrogen bond donor for anion sensing.

For this compound, the primary amine group provides an additional binding site, enhancing its potential for selective analyte recognition. The lone pair of electrons on the amine nitrogen can coordinate with metal ions, and the N-H protons can participate in hydrogen bonding with anions. This dual-functionality of the triazole ring and the amino group can lead to highly selective and sensitive chemosensors. sci-hub.se

The detection principle in such sensors often involves a change in fluorescence or color upon analyte binding. For instance, the coordination of a metal ion to the triazole and amine nitrogens can alter the electronic structure of the molecule, leading to a "turn-off" or "turn-on" of fluorescence. mdpi.com This can be due to mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net Studies on related compounds have confirmed the involvement of both the triazole and amine groups in complexation with metal ions like Hg²⁺. researchgate.net

Table 2: Detection Principles in 1,2,3-Triazole-Based Chemosensors

| Sensor Type | Detection Principle | Role of Triazole/Amine | Target Analyte | Reference |

| Fluorescent Chemosensor | Intramolecular Charge Transfer (ICT) | Triazole and quinoline (B57606) units coordinate with the analyte | Fe³⁺ | sci-hub.se |

| Colorimetric and Fluorometric Sensor | Fluorescence Quenching | Triazole derivative binds to the metal ion | Cu²⁺ | mdpi.com |

| Anion Chemosensor | Hydrogen Bonding | Amino group enhances fluorescence and participates in binding | F⁻, H₂PO₄⁻, AcO⁻ | bohrium.com |

| Metal Ion Sensor | Metal-to-Ligand Charge Transfer | Triazole and quinoline form a coordination cavity | Fe³⁺ | sci-hub.se |

Applications in Polymer Chemistry and Advanced Functional Materials

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, thermal stability, and ability to form hydrogen bonds, make it a desirable component in advanced polymers.

Monomers for Polymer Synthesis

While many triazole-containing polymers are synthesized via click chemistry to form the triazole ring within the polymer backbone, a pre-functionalized molecule like this compound can potentially serve as a monomer in step-growth polymerization. The primary amine group can react with monomers containing functional groups such as carboxylic acids, acyl chlorides, or epoxides to form polyamides, polyimides, or epoxy resins, respectively.

The incorporation of the ethyl-methyl-aminotriazole moiety into the polymer chain would impart specific properties to the resulting material. The polarity of the triazole ring could enhance inter-chain interactions, potentially leading to materials with higher glass transition temperatures and improved mechanical properties.

Functional Additives for Enhanced Material Properties (e.g., thermal stability, conductivity)

As a functional additive, this compound could be blended with existing polymers to enhance their properties. The high nitrogen content and aromaticity of the triazole ring can contribute to increased thermal stability and char yield, which is beneficial for creating flame-retardant materials.

Furthermore, the polar nature of the triazole ring can influence the dielectric properties of a polymer matrix. In the context of polymer electrolytes, triazole-based materials have been investigated for their potential in ion conduction. While the specific compound is neutral, its derivatives or its use in a composite could play a role in materials for batteries or fuel cells. For instance, covalently crosslinked 1,2,3-triazolium poly(ionic liquid) networks have demonstrated ionic conductivities in the range of 10⁻⁶–10⁻⁹ S/cm. nih.gov The presence of the triazole moiety can also lead to increased electrical conductivity in certain polymer composites. researchgate.net

Exploration in Agrochemical and Industrial Chemical Processes

The triazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides and herbicides containing a 1,2,4-triazole (B32235) ring. While less common, 1,2,3-triazole derivatives also exhibit biological activity and can serve as important precursors in the synthesis of more complex active ingredients.

Precursors for Active Ingredients (without specific product formulations or environmental impact that crosses into safety)

The compound this compound can be considered a versatile building block in organic synthesis. The amine group is a key functional handle that allows for a wide range of chemical transformations. It can be diazotized and converted to other functional groups, or it can undergo condensation, alkylation, or acylation reactions to build more complex molecular architectures.

For example, the amine could be a starting point for the synthesis of new families of compounds with potential herbicidal or fungicidal properties. The specific substitution pattern (ethyl at C5, methyl at N1) would influence the steric and electronic properties of the final molecules, which in turn would affect their biological activity. Research has shown that various substituted aminotriazoles are valuable intermediates in the production of insecticides, fungicides, and plant growth regulators. researchgate.netresearchgate.net

Role in Fine Chemical Synthesis and Process Chemistry

While specific documented applications of this compound in industrial fine chemical synthesis and process chemistry are not extensively reported in publicly available literature, the inherent structural features of this compound suggest its potential as a versatile building block. The 1,2,3-triazole core, coupled with amino, ethyl, and N-methyl functional groups, provides multiple reactive sites for the construction of more complex molecules.

The field of fine chemical synthesis focuses on the production of complex, pure chemical substances in limited quantities, which are often used as specialty chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The utility of substituted triazoles in these areas is well-established, and by extension, this compound likely serves as a valuable, albeit specialized, intermediate.

As a Synthetic Intermediate:

The primary amine group (-NH2) at the 4-position is a key functional handle. It can readily undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs. These reactions can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Arylation: Formation of carbon-nitrogen bonds with aryl halides, often through transition-metal-catalyzed cross-coupling reactions.

Diazotization: Conversion of the amine to a diazonium salt, which can then be subjected to a range of subsequent reactions (e.g., Sandmeyer reaction) to introduce a variety of substituents.

These transformations would allow chemists to modify the triazole core and build more elaborate molecular architectures. The ethyl group at the 5-position and the methyl group on the triazole nitrogen also influence the molecule's steric and electronic properties, which can be leveraged to achieve desired reactivity and selectivity in subsequent synthetic steps.

In Process Chemistry:

In the context of process chemistry, the focus is on developing safe, efficient, and scalable synthetic routes. The stability of the 1,2,3-triazole ring is an advantageous feature, as it can withstand a range of reaction conditions without decomposition. This robustness is a desirable trait for multi-step syntheses.

The development of a synthetic process involving this compound would likely involve optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity while minimizing byproducts and waste.

Below is a hypothetical representation of how this compound might be utilized in a synthetic sequence, based on the known reactivity of similar amino-triazoles.

Hypothetical Reaction Scheme Utilizing this compound

| Reactant | Reagent/Conditions | Product | Potential Application of Product |

| This compound | Aryl Halide, Palladium Catalyst, Base | N-Aryl-5-ethyl-1-methyl-1H-1,2,3-triazol-4-amine | Intermediate for pharmaceuticals or agrochemicals |

| This compound | Acyl Chloride, Base | N-(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)amide | Bioactive molecule scaffold |

| This compound | NaNO2, HCl then CuX | 4-Halo-5-ethyl-1-methyl-1H-1,2,3-triazole | Precursor for further functionalization |

While specific, large-scale industrial processes involving this compound are not prominently disclosed, its structural attributes position it as a potentially valuable component in the synthetic chemist's toolbox for the creation of novel and complex fine chemicals. Further research and development in process chemistry could lead to its incorporation into more defined and optimized synthetic routes in the future.

Future Perspectives and Emerging Research Challenges

Unexplored Reactivity and Novel Synthetic Opportunities for 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine

While the 1,2,3-triazole core is well-established, the specific reactivity profile of this compound remains largely uncharted territory. Future research will likely focus on leveraging the existing functional groups—the primary amine, the N-methyl group, and the ethyl group—as handles for novel transformations.

Key Research Areas:

Functionalization of the Amino Group: The 4-amino substituent is a prime site for derivatization. Future synthetic efforts could explore its reaction with a wide range of electrophiles to create libraries of amides, sulfonamides, ureas, and other derivatives. These modifications could systematically tune the compound's physicochemical and biological properties.

C-H Activation: The functionalization of the triazole core itself is a significant area of interest. nih.gov Recent advances in C-H activation could be applied to the ethyl group or even the triazole ring, offering pathways to new analogues without pre-functionalized starting materials.

Ring-Opening Reactions: Although 1,2,3-triazoles are generally stable, under certain conditions, they can undergo ring-opening reactions. nih.gov Investigating the propensity of this compound to undergo denitrogenative or other ring-cleavage reactions could lead to novel molecular scaffolds. For instance, the annulation-induced N-N bond-cleaving ring-opening seen in 1,2,4-triazoles presents an intriguing, though unexplored, possibility for the 1,2,3-triazole core. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a building block could rapidly generate molecular complexity. mdpi.comnih.gov Its amino group could participate in Ugi or Passerini-type reactions, integrating the triazole core into diverse and densely functionalized products.

| Potential Reaction Type | Target Functionality | Significance |

| Acylation/Sulfonylation | Derivatization of 4-amino group | Modulation of solubility, electronic properties, and biological activity. |

| C-H Functionalization | Modification of ethyl group or triazole ring | Access to novel analogues with improved properties. |

| Ring-Opening Chemistry | Cleavage of the triazole N-N bond | Generation of unique, non-triazole heterocyclic structures. nih.gov |

| Multicomponent Reactions | Integration into complex scaffolds | Rapid library synthesis for screening applications. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

Applications in Compound Development:

Predictive Modeling: AI/ML algorithms can be trained on existing data for triazole-containing compounds to predict various properties for novel derivatives of this compound. premierscience.comnih.gov This includes predicting biological activity against specific targets, pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and physicochemical properties. nih.govjocpr.comdoaj.org

Generative Models for De Novo Design: Generative AI models can design entirely new molecules based on desired property profiles. researchgate.netresearchgate.net By using this compound as a seed structure, these models could generate novel, synthesizable analogues optimized for specific applications, such as inhibiting a particular enzyme. researchgate.netmdpi.com

Synthesis Route Prediction: AI tools are adept at retrosynthetic analysis, proposing viable and efficient synthetic routes for target molecules. drugtargetreview.comscitechdaily.com This can significantly reduce the time and resources spent on developing synthetic pathways for novel derivatives, ensuring that the computationally designed molecules are practically achievable in the lab. scitechdaily.com

The integration of AI can create a more efficient workflow, where vast chemical spaces are explored in silico to identify the most promising candidates for synthesis and experimental validation, thereby reducing costs and accelerating the pace of discovery. premierscience.comijettjournal.org

Green Chemistry Innovations for Sustainable Triazole Synthesis

The synthesis of 1,2,3-triazoles has been at the forefront of the green chemistry movement, largely due to the efficiency of the azide-alkyne cycloaddition (click chemistry). nih.govresearchgate.net Future research will continue to push the boundaries of sustainability in the synthesis of this compound and its derivatives. rsc.org

Key Green Chemistry Strategies:

Benign Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with environmentally friendly alternatives. Water, glycerol, and deep eutectic solvents (DES) have emerged as effective green solvents for triazole synthesis. consensus.app Recently, the biodegradable solvent Cyrene™ has been successfully used, allowing for product isolation via simple precipitation in water, which minimizes waste and avoids organic extractions. nih.gov

Reusable and Heterogeneous Catalysts: To minimize metal leaching and simplify purification, research is directed towards developing robust, reusable catalysts. rsc.org Examples include copper nanoparticles, copper supported on waste oyster shells, and metal-organic frameworks (MOFs), which can be easily recovered and reused multiple times without significant loss of activity. researchgate.netacs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for triazole formation, often under solvent-free conditions. jmrionline.comrsc.org Ultrasound irradiation is another energy-efficient method that can enhance reaction rates through acoustic cavitation. nih.gov

| Green Chemistry Principle | Application in Triazole Synthesis | Example |

| Safer Solvents | Use of non-toxic, biodegradable, or aqueous media | Water, Glycerol, Deep Eutectic Solvents (DES), Cyrene™. consensus.appnih.gov |

| Catalysis | Development of recoverable and reusable catalysts | ZnO nanocrystals, Cu(I) on oyster shell powder. rsc.orgacs.org |

| Energy Efficiency | Application of non-conventional energy sources | Microwave irradiation, sonochemistry. jmrionline.comrsc.orgnih.gov |